1,3-Dimethoxy-5-fluoro-2-nitrobenzene, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-fluoro-2-nitrobenzene is a chemical compound with the CAS Number: 1806452-66-3. It has a molecular weight of 201.15 and its IUPAC name is 5-fluoro-1,3-dimethoxy-2-nitrobenzene . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethoxy-5-fluoro-2-nitrobenzene can be represented by the linear formula C8H8FNO4 . The InChI code for this compound is 1S/C8H8FNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
1,3-Dimethoxy-5-fluoro-2-nitrobenzene is a solid substance stored at room temperature . It has a molecular weight of 201.15 .Scientific Research Applications
Photosensitive Protecting Groups
Photosensitive protecting groups, including those related to nitrobenzene derivatives, play a crucial role in synthetic chemistry. They offer a promising approach for the controlled release of protected compounds upon exposure to light, which can be pivotal in the development of light-responsive materials and drugs (B. Amit, U. Zehavi, A. Patchornik, 1974).
Catalytic Oxidation of Lignins
The catalytic oxidation of lignins into aromatic aldehydes, a process significantly influenced by the presence of nitrobenzene derivatives, showcases the potential of these compounds in converting lignin, a major plant biomass component, into valuable chemicals like vanillin and syringaldehyde (V. Tarabanko, N. Tarabanko, 2017).
Sensing Applications
Nitrobenzene derivatives have been utilized in the development of luminescent micelles for sensing applications. These materials act as efficient probes for detecting nitroaromatic and nitramine explosives, showcasing the role of nitrobenzene derivatives in enhancing safety and security measures (Shashikana Paria et al., 2022).
Synthetic Chemistry
Nitrobenzene derivatives are key intermediates in synthetic chemistry, facilitating the synthesis of complex molecules. For example, 2-fluoro-4-bromobiphenyl, a compound with relevance to the queried chemical, serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals (Yanan Qiu et al., 2009).
Nucleophilic Aromatic Substitution
The study of nucleophilic aromatic substitution reactions involving nitro-group derivatives has provided fundamental insights into reaction mechanisms and the development of novel synthetic routes (F. Pietra, D. Vitali, 1972).
Environmental and Health Impact
Research on nitrobenzene derivatives, including their production processes and technical advancements, also touches upon environmental and health considerations. Understanding these compounds' behavior and effects in biological systems and their environmental fate is crucial for assessing potential risks and benefits (Zhao Hong, 2003).
Safety and Hazards
properties
IUPAC Name |
5-fluoro-1,3-dimethoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISWQRJBYQDLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.